REACTION_CXSMILES
|
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=O.C(OCC)(=O)CC(C)=O.[CH3:20][N:21]([CH3:31])[N:22]=C(C)CC(OCC)=O>>[CH3:20][N:21]([CH3:31])[N:22]=[C:4]([CH3:6])[CH2:3][CH2:2][C:1]([O:8][CH2:9][CH3:10])=[O:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
ethyl acetoacetate dimethyl hydrazone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(N=C(CC(=O)OCC)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
νmaxCHCl3 3245, 3180 and 1728 cm -1, is obtained
|
Name
|
|
Type
|
|
Smiles
|
CN(N=C(CCC(=O)OCC)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |